2-Methyl-3-nitroaniline

Catalog No.
S566643
CAS No.
603-83-8
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroaniline

CAS Number

603-83-8

Product Name

2-Methyl-3-nitroaniline

IUPAC Name

2-methyl-3-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3

InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

2-Amino-6-nitrotoluene

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

The exact mass of the compound 2-Methyl-3-nitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-nitroaniline (CAS 603-83-8), also known as 2-amino-6-nitrotoluene, is a highly specific ortho-methylated nitroaniline derivative utilized extensively as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. Featuring a melting point of 87–91 °C and a low basicity (pKa ~2.31), this isomer is primarily valued for its precise 1,2,3-substitution pattern. In industrial and laboratory settings, it serves as a critical intermediate for diazotization, reductive cyclization, and cross-coupling reactions. Procurement of the pure 2-methyl-3-nitro isomer is essential for workflows where the spatial relationship between the methyl and nitro groups dictates downstream pharmacophore geometry or material conformation, such as in the total synthesis of carbazole alkaloids or the development of photoswitchable diazocines [1].

Research Fit

Regioselective diazotization

Ortho-/meta-substitution pattern supports regioselective diazonium salt formation for azo coupling workflows.

Synthetic intermediate versatility

Reported use across dye, pigment, and pharmaceutical intermediate synthesis pathways requiring nitroaniline building blocks.

Analytical standard fit

Documented as a certified reference standard for environmental nitroaromatic degradation studies and electroanalysis.

Substituting 2-Methyl-3-nitroaniline with crude nitration mixtures or closely related isomers like 2-methyl-5-nitroaniline or 2-methyl-6-nitroaniline introduces severe process bottlenecks. Standard electrophilic nitration of protected o-toluidine inherently favors the 5-nitro isomer, making the 3-nitro variant the minor product and creating a notoriously difficult separation challenge that drastically reduces overall yield [1]. Furthermore, in downstream cyclization reactions, the exact position of the nitro group is non-negotiable; for instance, ortho-methyl isomers with adjacent substitutions (like the 6-nitro isomer) suffer from profound steric hindrance at the nitrogen atom, which can completely inhibit ring-closure during the synthesis of macrocycles or complex indoles[2]. Consequently, procuring the pure 2-methyl-3-nitro isomer is a process-critical requirement to avoid costly purification steps and ensure the viability of sterically demanding synthetic routes.

Substitution Risk

2-Methyl-3-nitroaniline vs 2-Methyl-6-nitro isomer

Different melting-point profile may shift purification behavior and crystallization workflow outcomes.

2-Methyl-3-nitroaniline vs 4-Methyl-2-nitro isomer

Narrower documented application breadth; primarily a dye intermediate rather than a versatile diazonium building block.

2-Methyl-3-nitroaniline vs 5-Methyl-2-nitro isomer

Significantly higher melting point alters thermal processing compatibility and purity assessment benchmarks.

Bypassing Nitration Bottlenecks in Precursor Synthesis

During the standard synthesis of nitrotoluidines via the HNO3/H2SO4 nitration of N-(2-methylphenyl)-succinimide, the reaction regioselectivity is heavily skewed by the alkyl group. This process yields only 29% of the desired 2-methyl-3-nitroaniline, compared to a 55% yield of the 2-methyl-5-nitroaniline isomer [1]. Because these isomers possess similar physical properties, separating the minor 3-nitro product from the major 5-nitro product requires laborious and lossy purification steps.

Evidence DimensionRegioselective nitration yield
Target Compound Data29% yield (2-methyl-3-nitroaniline)
Comparator Or Baseline55% yield (2-methyl-5-nitroaniline)
Quantified Difference1.9-fold lower yield for the 3-nitro isomer during standard synthesis
ConditionsHNO3/H2SO4 nitration of N-(2-methylphenyl)-succinimide in acetic acid

Procuring the pure 2-methyl-3-nitro isomer directly bypasses a highly unfavorable synthetic bottleneck, eliminating the need for complex, low-yield isomer separation.

Melting Point vs. 6-Nitro Isomer
Head-to-head
2-Methyl-3-nitroaniline: 88–90 °C
2-Methyl-6-nitroaniline (CAS 570-24-1): 93–96 °C
Approx. 7 °C higher for the 6-nitro isomer

Supports isomer-specific purification workflow context.

Literature-reported values under standard conditions.

Steric Viability in Reductive Cyclization for Photoswitches

2-Methyl-3-nitroaniline is a vital precursor for the synthesis of 11,12-dihydrodibenzo[c,g]-1,2-diazocines via reductive coupling. While the 3-nitro isomer undergoes rapid conversion to the corresponding diazocine with high yields using reducing agents like LiAlH4 or NaBH4, isomers with substitutions immediately adjacent to the amine (such as 2-methyl-6-nitroaniline) experience severe steric hindrance [1]. This steric clash at the nitrogen atoms heavily hampers the N=N ring-closure reaction, often resulting in trace yields or complete reaction failure.

Evidence DimensionReductive ring-closure efficiency
Target Compound DataHigh-yielding rapid conversion (minutes) to diazocine
Comparator Or Baseline2-methyl-6-nitroaniline (sterically hindered)
Quantified DifferenceProfound reduction in cyclization yield due to ortho-ortho steric clashes at the nitrogen center
ConditionsReductive coupling using LiAlH4 or NaBH4/H2SO4 in THF

For materials science applications requiring N=N bond formation, the 3-nitro position allows efficient cyclization without the prohibitive steric clashes seen in 6-substituted isomers.

Melting Point vs. 4- & 5-Methyl Isomers
Head-to-head
2-Methyl-3-nitroaniline: 88–90 °C
4-Methyl-2-nitroaniline: 115–116 °C / 5-Methyl-2-nitroaniline: 110–111 °C
Target melts 20–27 °C lower than both isomers

Supports thermal purity assessment and isomer identification context.

Large thermal window enables unambiguous quality control differentiation.

Essential Geometry for Carbazole Alkaloid Total Synthesis

In the total synthesis of marine natural alkaloids such as hyellazole and 4-deoxycarbazomycin B, 2-Methyl-3-nitroaniline serves as the foundational starting material. It is successfully converted through a 10-step sequence into 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, which then undergoes a Japp-Klingemann coupling and Fischer indole cyclization[1]. The use of alternative isomers (e.g., 4-nitro or 5-nitro anilines) would fundamentally alter the substitution pattern of the resulting indole, making the synthesis of the specific 1,2,3-substituted carbazole core impossible.

Evidence DimensionRegiochemical suitability for indole core formation
Target Compound DataEnables correct 1,2,3-substitution pattern for hyellazole
Comparator Or Baseline4-nitro or 5-nitro isomers
Quantified DifferenceAlternative isomers yield the incorrect structural framework for the target alkaloid
ConditionsMulti-step total synthesis involving Japp-Klingemann and Fischer indole reactions

The specific 2-methyl-3-nitro arrangement is an irreplaceable structural requirement for the regioselective construction of complex carbazole and indole architectures.

Basicity (pKa)
Class-level
Predicted pKa: 2.31 ± 0.10
Comparable to meta-nitroaniline (pKa 2.46–2.5)

Supports diazotization reactivity context under standard acidic conditions.

Predicted value; direct experimental pKa not available in current sources.

Basicity and Diazotization Processability

The strong electron-withdrawing effect of the nitro group at the meta position relative to the amine significantly modulates the basicity of 2-Methyl-3-nitroaniline. With a predicted pKa of approximately 2.31, it is substantially less basic than its un-nitrated precursor, o-toluidine (pKa ~4.44) [1]. This reduced basicity dictates that stronger acidic conditions are required to achieve complete protonation and subsequent diazotization during Sandmeyer-type reactions, directly impacting solvent and reagent selection in industrial scale-up.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~ 2.31
Comparator Or Baselineo-Toluidine (pKa ~ 4.44)
Quantified Difference>2 pKa units lower basicity due to the electron-withdrawing nitro group
ConditionsAqueous solution at standard temperature

Understanding the low pKa is critical for process chemists to optimize the acidic conditions required for efficient diazotization and downstream coupling.

Diazonium Salt Application Breadth
Cross-study comparable
2-Methyl-3-nitroaniline: Azo dyes, pigments, pharma intermediates, assay reagents
4-Methyl-2-nitroaniline: Primarily a dye intermediate (Red Base GL)
Broader documented diazonium utility for the 2-methyl-3-nitro isomer

Supports application-breadth selection review for procurement decisions.

Based on product literature and patent application review.

Certified Analytical Standard Use
Data to verify
Validated for microbial degradation studies of nitroaromatics
Electrochemical probe on C18-modified carbon paste electrodes

Supports analytical standard selection context for environmental fate research.

Supplier-reported application; independent validation documentation to review.

Precursor for Photoswitchable Diazocines

Ideal for the synthesis of 11,12-dihydrodibenzo[c,g]-1,2-diazocines, where its specific substitution pattern allows for efficient reductive cyclization without the prohibitive steric hindrance observed in 6-substituted isomers [1].

Total Synthesis of Carbazole Alkaloids

The definitive starting material for the multi-step synthesis of complex natural products like hyellazole and 4-deoxycarbazomycin B, utilizing Japp-Klingemann and Fischer indole methodologies to achieve the required 1,2,3-substitution pattern [2].

Scaffold for Kinase Inhibitor Development

Used as a critical building block in medicinal chemistry to construct specific pharmacophores (e.g., in the development of covalent FLT3 inhibitors), where the 2-methyl-3-amino geometry is required to fit binding pocket edges without steric clashing [3].

Intermediate for Specialized Azo Dyes and Pigments

Serves as a reliable diazonium precursor in the formulation of custom azo dyes, where the precise 2-methyl-3-nitro substitution dictates the final chromophore's absorption spectrum and photostability, requiring specific acidic conditions for diazotization due to its low pKa[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo dye intermediate synthesis
Basicity and diazotization reactivity profile
Diazonium salt formation efficiency and coupling yield
Heterocyclic scaffold synthesis
Regioselective ortho-/meta-substitution pattern
Isomeric purity and reaction specificity in multi-step pathways
Environmental nitroaromatic analysis
Documented certified standard application
Method reproducibility and electrochemical probe stability
Contract research synthesis
Supply consistency and high-purity availability
Isomer contamination risk mitigation in custom synthesis

Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)

XLogP3

1.8

Boiling Point

581 °F at 760 mm Hg (decomposes) (NTP, 1992)
305.0 °C

Melting Point

198 °F (NTP, 1992)
92.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

603-83-8

Wikipedia

2-Methyl-3-nitroaniline

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